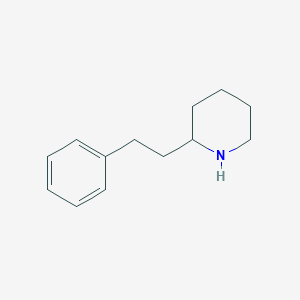

2-(2-フェニルエチル)ピペリジン

概要

説明

2-(2-Phenylethyl)piperidine is a chemical compound that is structurally related to piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the piperidine ring. This structural motif is found in various biologically active molecules and is of interest in the field of medicinal chemistry due to its potential therapeutic applications.

Synthesis Analysis

The synthesis of compounds related to 2-(2-Phenylethyl)piperidine involves various strategies. For instance, the synthesis of 1-(1-phenyl-2-methylcyclohexyl)piperidine isomers, which share a similar phenylethyl moiety, was achieved through classical crystallization procedures and diastereomeric salt formation with camphorsulfonic acid . Another related compound, (S)-(+)-coniine, was synthesized via anodic cyanation of a phenylethylamine derivative, followed by alkylation and reductive decyanation . These methods highlight the diverse synthetic routes available for compounds containing the phenylethylpiperidine scaffold.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2-Phenylethyl)piperidine has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. For example, the absolute configuration of potent trans-(-)-1-(1-phenyl-2-methylcyclohexyl)piperidine was determined by single-crystal X-ray analysis . Additionally, the crystal structure of related compounds has been characterized, revealing details such as chair conformations of the piperidine ring and specific stereochemistry .

Chemical Reactions Analysis

The chemical reactivity of the phenylethylpiperidine moiety can be inferred from studies on similar compounds. For instance, the anodic cyanation of a phenylethylpiperidine derivative led to the regioselective formation of an α-amino-nitrile, a key intermediate in the synthesis of (S)-(+)-coniine . This demonstrates the potential for selective functionalization of the piperidine ring in the presence of the phenylethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Phenylethyl)piperidine derivatives can be diverse, depending on the specific substituents and stereochemistry. For example, the thermal stability of a related compound was assessed using thermogravimetric analysis, showing stability within a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, can also be evaluated using theoretical calculations to predict reactivity and stability .

科学的研究の応用

創薬と合成

ピペリジンは、創薬のための最も重要な合成断片の一つです . それらは製薬業界で重要な役割を果たしています . その誘導体は、20種類以上の医薬品やアルカロイドに見られます . 置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発は、現代有機化学の重要な課題です .

薬理学的用途

合成および天然のピペリジンの薬理学的用途は、広く研究されてきました . ピペリジン部分を含む潜在的な薬物の発見と生物学的評価における最新の科学的進歩は、網羅されています .

抗がん作用

ピペリジンは、単独で、またはいくつかの新規薬物との併用で治療した場合、乳がん、前立腺がん、大腸がん、肺がん、卵巣がんなどの癌に対して潜在的な臨床薬として作用します . 癌の発生に不可欠ないくつかの重要なシグナル伝達経路は、この植物化学物質によって調節されています .

殺虫剤と殺虫剤

ピペリジン誘導体は、害虫に対して生物活性があり、さまざまな殺虫剤や殺虫剤の製造に使用できます .

抗酸化作用

作用機序

Target of Action

The primary target of 2-(2-Phenylethyl)piperidine is believed to be the cholinesterase receptors . The compound’s 2-phenylethyl moiety is thought to improve receptor binding, presumably by fitting better into a hydrophobic cavity of the μ-opioid-receptor in close proximity to the active binding site .

Mode of Action

2-(2-Phenylethyl)piperidine interacts with its targets by binding to the catalytic site of the cholinesterase receptors . This interaction involves key amino acids such as Trp84, Trp279, Phe330, and Phe331 . The compound’s mode of action also involves activating signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression .

Biochemical Pathways

The compound is involved in the Ehrlich pathway, where the decarboxylation of phenylpyruvate produces phenylacetaldehyde . This is followed by the catalysis by aromatic alcohol dehydrogenase resulting in 2-phenylethanol . Acetylation then synthesizes the corresponding ester, 2-phenylethyl acetate .

Pharmacokinetics

Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

It’s known that piperidine derivatives, including 2-(2-phenylethyl)piperidine, show a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Safety and Hazards

将来の方向性

Piperidine derivatives, including 2-(2-Phenylethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

2-(2-phenylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUYVILUKZKNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409320 | |

| Record name | 2-(2-phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

159053-39-1 | |

| Record name | 2-(2-phenylethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

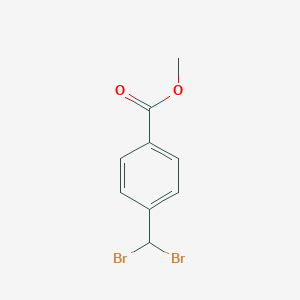

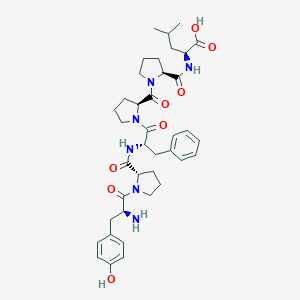

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)

![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)